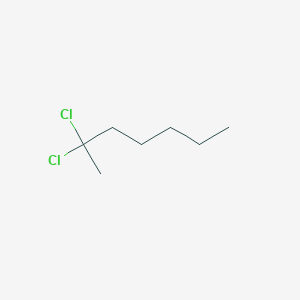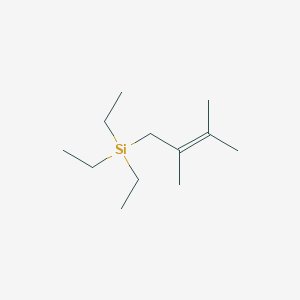![molecular formula C7H9N3O3S B14481625 2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide CAS No. 71063-78-0](/img/structure/B14481625.png)
2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, an ethylsulfanyl carbonyl group, and an oxime functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of N-methylacetamide with ethylsulfanyl carbonyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with hydroxylamine to introduce the oxime functionality, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano or carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the oxime functionality can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide: Shares similar structural features but with a carbamoyl group.
2-Cyano-2-({[(methylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide: Similar structure with a methylsulfanyl group instead of ethylsulfanyl.
Uniqueness
2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
71063-78-0 |
|---|---|
Molekularformel |
C7H9N3O3S |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
[[1-cyano-2-(methylamino)-2-oxoethylidene]amino] ethylsulfanylformate |
InChI |
InChI=1S/C7H9N3O3S/c1-3-14-7(12)13-10-5(4-8)6(11)9-2/h3H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
QFWRFNACLGYYKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=O)ON=C(C#N)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

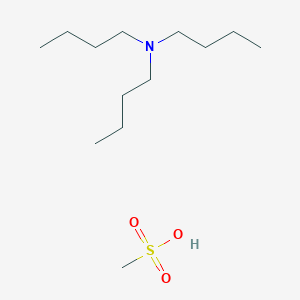
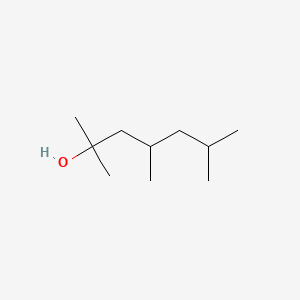
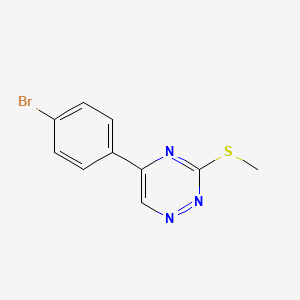
![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)

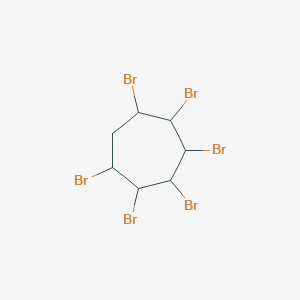
![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
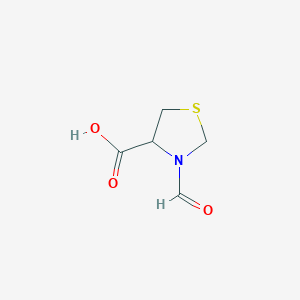
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
